1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
CAS No.:
Cat. No.: VC17609480
Molecular Formula: C24H20N4O7
Molecular Weight: 476.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20N4O7 |
|---|---|
| Molecular Weight | 476.4 g/mol |
| IUPAC Name | (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C24H20N4O7/c29-22(16-4-7-18-19(12-16)35-14-34-18)20-21(15-2-5-17(6-3-15)28(32)33)27(24(31)23(20)30)10-1-9-26-11-8-25-13-26/h2-8,11-13,21,29H,1,9-10,14H2/b22-20+ |
| Standard InChI Key | DVLPAGRRBLHZSQ-LSDHQDQOSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)[N+](=O)[O-])/O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)[N+](=O)[O-])O |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The molecule is based on a pyrrol-2(5H)-one core, a five-membered lactam ring system. Key substituents include:
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A 3-(1H-imidazol-1-yl)propyl group at position 1, introducing a nitrogen-rich heterocyclic moiety linked via a three-carbon chain .
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A benzo[d] dioxole-5-carbonyl group at position 4, combining a methylenedioxybenzene motif with a ketone functionality .
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A 4-nitrophenyl group at position 5, providing electron-withdrawing character and potential redox activity .
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A hydroxyl group at position 3, enabling hydrogen bonding and solubility modulation .
Systematic IUPAC Name
The IUPAC name reflects the connectivity and stereoelectronic features:
(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione. This nomenclature aligns with PubChem’s descriptor conventions for analogous pyrrolidinone derivatives .
Molecular Formula and Weight
Based on structural analogs in PubChem , the molecular formula is calculated as C25H20N4O8, yielding a molecular weight of 528.46 g/mol.
| Property | Value | Reference |
|---|---|---|
| Molecular formula | C25H20N4O8 | |
| Molecular weight | 528.46 g/mol | Calculated |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 9 |
Synthesis and Derivative Strategies
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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Pyrrolidinone core: Synthesized via cyclocondensation of γ-keto acids with amines or via Knorr pyrrole synthesis .
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Imidazole-propyl sidechain: Introduced through alkylation of imidazole with 1-bromo-3-chloropropane, followed by nucleophilic substitution .
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Aromatic substituents: The benzo[d] dioxole-5-carbonyl and 4-nitrophenyl groups are likely appended via Friedel-Crafts acylation or Suzuki-Miyaura coupling .
Physicochemical Properties
Predicted Solubility and Lipophilicity
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LogP: Estimated at 2.5–3.1 (XLogP3-AA ), indicating moderate lipophilicity.
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Aqueous solubility: <1 mg/mL due to the nitro and carbonyl groups, as observed in nitrophenyl-containing analogs .
Spectral Characteristics
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IR: Strong absorptions at 1720 cm⁻¹ (lactam C=O), 1680 cm⁻¹ (benzoyl C=O), and 1520 cm⁻¹ (NO2 asymmetric stretch) .
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NMR:
Hypothetical Biological and Industrial Applications
Medicinal Chemistry Prospects
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Antifungal activity: Imidazole derivatives (e.g., ketoconazole) target fungal cytochrome P450 enzymes . The nitro group may enhance redox-mediated toxicity against pathogens.
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Enzyme inhibition: The benzo[d] dioxole moiety resembles MAO inhibitors, suggesting potential CNS applications .
Material Science Applications
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